molecular formula C14H17BrN2O2 B1389834 2-Bromo-N-[2-(1-piperidinylcarbonyl)phenyl]-acetamide CAS No. 1138445-80-3

2-Bromo-N-[2-(1-piperidinylcarbonyl)phenyl]-acetamide

Cat. No.: B1389834
CAS No.: 1138445-80-3
M. Wt: 325.2 g/mol
InChI Key: BNFFDTGTGKAMIN-UHFFFAOYSA-N
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Description

2-Bromo-N-[2-(1-piperidinylcarbonyl)phenyl]-acetamide is a chemical compound with the molecular formula C14H17BrN2O2 and a molecular weight of 325.2 g/mol . This compound is known for its unique structure, which includes a bromine atom, a piperidine ring, and an acetamide group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-[2-(1-piperidinylcarbonyl)phenyl]-acetamide typically involves the reaction of 2-bromoacetamide with 2-(1-piperidinylcarbonyl)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[2-(1-piperidinylcarbonyl)phenyl]-acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted acetamides, while oxidation and reduction reactions can yield different oxidized or reduced derivatives .

Scientific Research Applications

2-Bromo-N-[2-(1-piperidinylcarbonyl)phenyl]-acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-N-[2-(1-piperidinylcarbonyl)phenyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidine ring play crucial roles in its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[2-(1-piperidinylcarbonyl)phenyl]-acetamide
  • 2-Iodo-N-[2-(1-piperidinylcarbonyl)phenyl]-acetamide
  • N-[2-(1-piperidinylcarbonyl)phenyl]-acetamide

Uniqueness

2-Bromo-N-[2-(1-piperidinylcarbonyl)phenyl]-acetamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, iodo, and non-halogenated analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and can influence its binding interactions with molecular targets.

Properties

IUPAC Name

2-bromo-N-[2-(piperidine-1-carbonyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c15-10-13(18)16-12-7-3-2-6-11(12)14(19)17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-10H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFFDTGTGKAMIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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